2-(1H-1,3-benzodiazol-1-yl)-3-methylbut-2-enenitrile
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Overview
Description
2-(1H-1,3-benzodiazol-1-yl)-3-methylbut-2-enenitrile is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-3-methylbut-2-enenitrile typically involves the reaction of 1H-1,3-benzodiazole with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(1H-1,3-benzodiazol-1-yl)-3-methylbut-2-enenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like sodium hydride and alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(1H-1,3-benzodiazol-1-yl)-3-methylbut-2-enenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-3-methylbut-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(1H-1,3-benzodiazol-1-yl)-3-methylbut-2-enenitrile can be compared with other benzimidazole derivatives, such as:
- 2-(1H-1,3-benzodiazol-1-yl)acetonitrile
- 2-(2-Ethyl-1H-1,3-benzodiazol-1-yl)acetonitrile
- 2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl fluoride These compounds share a similar benzimidazole core but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and potential applications.
Properties
Molecular Formula |
C12H11N3 |
---|---|
Molecular Weight |
197.24 g/mol |
IUPAC Name |
2-(benzimidazol-1-yl)-3-methylbut-2-enenitrile |
InChI |
InChI=1S/C12H11N3/c1-9(2)12(7-13)15-8-14-10-5-3-4-6-11(10)15/h3-6,8H,1-2H3 |
InChI Key |
HRPFYNCEIAYZKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C#N)N1C=NC2=CC=CC=C21)C |
Origin of Product |
United States |
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